Acetyl a-Ionol

Description

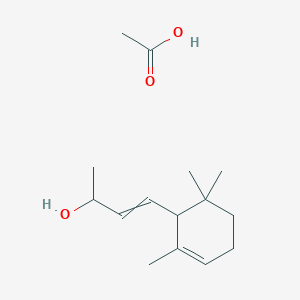

The compound 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- (CAS: 25312-34-9) is a derivative of α-ionol, a monoterpenoid alcohol. Its molecular formula is C₁₅H₂₄O₂ (), with a molecular weight of 236.35 g/mol. Structurally, it features a cyclohexenyl ring substituted with three methyl groups and an acetylated butenol moiety. This compound is primarily used in fragrances and flavorings due to its floral and woody odor profile . It is commercially supplied by companies like Bedoukian Research and is listed in essential oil analyses .

Properties

CAS No. |

783324-41-4 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate |

InChI |

InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9,12,14H,6,10H2,1-5H3/b9-8+ |

InChI Key |

WHHAWKIPTSGTNC-CMDGGOBGSA-N |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C.CC(=O)O |

Origin of Product |

United States |

Biological Activity

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- is a compound with significant biological activity, primarily recognized for its aromatic properties and potential applications in various fields such as food science, cosmetics, and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| Molecular Weight | 194.31 g/mol |

| CAS Registry Number | 25312-34-9 |

| IUPAC Name | 3-buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate |

| Density | 0.941 g/cm³ |

| Boiling Point | 265 °C |

| Flash Point | 96.2 °C |

Antioxidant Properties

Research indicates that compounds similar to 3-buten-2-ol exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. A study highlighted the efficacy of related compounds in reducing oxidative stress in cellular models, suggesting potential health benefits in preventing chronic diseases linked to oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound may possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. Such mechanisms can be beneficial in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented in various studies. For instance, β-ionone and its derivatives have demonstrated activity against a range of bacteria and fungi. This property could be utilized in developing natural preservatives for food products or antimicrobial agents in healthcare settings .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several ionone derivatives. The results indicated that these compounds significantly reduced lipid peroxidation in cell membranes, showcasing their potential as natural antioxidants .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of α-ionol (a structural isomer) demonstrated a reduction in TNF-alpha levels in macrophage cultures treated with the compound. This suggests that similar structures may exert comparable effects in modulating inflammatory responses .

Scientific Research Applications

Introduction to 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- is a chemical compound with significant applications in various fields such as perfumery, food flavoring, and potentially in pharmaceuticals. This compound is also known by its CAS number 25312-34-9 and has a molecular formula of C15H24O2. Its unique structure allows it to impart distinct olfactory properties, making it valuable in fragrance formulations.

The compound features a butenol backbone with a cyclohexene substituent that contributes to its complex aroma profile. The acetate group enhances its volatility and solubility in various solvents.

Fragrance Industry

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate is primarily used in the fragrance industry due to its pleasant scent reminiscent of floral and fruity notes. It is often incorporated into perfumes and scented products.

Case Study: Perfume Formulation

In a study on floral fragrance compositions, the inclusion of this compound was found to enhance the overall scent profile significantly. Its ability to blend well with other floral notes makes it a popular choice among perfumers.

Food Flavoring

This compound is also utilized as a flavoring agent in the food industry. Its sweet and fruity aroma makes it suitable for use in various food products such as candies and baked goods.

Case Study: Flavor Enhancement

Research conducted on flavor compounds in baked goods demonstrated that adding 3-buten-2-ol derivatives improved consumer acceptance due to enhanced aroma and taste profiles.

Pharmaceutical Potential

While primarily recognized for its applications in fragrance and food industries, there is emerging research into the potential pharmaceutical benefits of this compound. Some studies suggest that derivatives of this compound may exhibit antimicrobial properties.

Case Study: Antimicrobial Activity

A laboratory study explored the antimicrobial effects of several butenol derivatives against common pathogens. Results indicated that certain concentrations of 3-buten-2-ol derivatives showed significant antibacterial activity.

Safety and Regulatory Status

The safety profile of 3-buten-2-ol derivatives is generally regarded as safe when used appropriately in fragrances and food products. Regulatory agencies such as the FDA have established guidelines for its use in food flavorings.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Target Compound and Analogues

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Target: (3E)-α-Ionol acetate (25312-34-9) | C₁₅H₂₄O₂ | 236.35 | Acetate ester, cyclohexenyl | Acetylated butenol, 2,6,6-trimethyl ring |

| β-(E)-Ionyl acetate (53319-91-8) | C₁₅H₂₄O₂ | 236.35 | Acetate ester, cyclohexenyl | Cyclohexenyl substituent at position 1 |

| (E)-α-Iso-methylionol acetate (000-00-0) | C₁₆H₂₆O₂ | 250.38 | Acetate ester, methyl-substituted | Additional methyl group on butenol chain |

| 3-Hydroxy-β-ionone (72491-46-4) | C₁₃H₂₀O₂ | 208.30 | Hydroxy ketone | Cyclohexenyl ring with hydroxyl group |

| 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone (N/A) | C₁₃H₂₀O | 192.30 | Ketone | Cyclohexenyl ring with butanone chain |

Notes:

- The target compound and β-(E)-ionyl acetate share the same molecular formula but differ in substituent positions (target: 2-cyclohexenyl vs. β-analogue: 1-cyclohexenyl) .

- The α-iso-methylionol acetate has an extra methyl group on the butenol chain, increasing its molecular weight and altering volatility .

- Hydroxy and ketone derivatives (e.g., 3-Hydroxy-β-ionone) lack the acetylated ester, reducing their stability in acidic conditions .

Table 2: Odor Characteristics and Industrial Uses

| Compound Name (CAS) | Odor Profile | Primary Applications | Natural Sources |

|---|---|---|---|

| (3E)-α-Ionol acetate (25312-34-9) | Floral, woody | Perfumes, cosmetics | Synthetic; not reported in nature |

| β-(E)-Ionyl acetate (53319-91-8) | Sweet, fruity | Food flavorings, air fresheners | Detected in Eucalyptus globulus |

| 3-Hydroxy-β-ionone (72491-46-4) | Earthy, tobacco-like | Pharmaceuticals, agrochemicals | Found in Doliocarpus dentatus |

| 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone | Spicy, herbal | Insect repellents, essential oils | Artemisia species |

Key Findings :

- The target compound’s floral-woody profile makes it ideal for high-end perfumes, whereas β-ionyl acetate’s sweetness suits food additives .

- Hydroxy derivatives like 3-Hydroxy-β-ionone are less volatile but valued in drug synthesis due to their bioactive properties .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound Name (CAS) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility |

|---|---|---|---|---|

| (3E)-α-Ionol acetate (25312-34-9) | 288 (estimated) | 0.93 | 1.504 | Insoluble in water |

| (E)-±-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (30685-95-1) | 288.3 | 0.9298 | 1.5041 | Soluble in organic solvents |

| β-Ionyl acetate (53319-91-8) | 275–280 | 0.92–0.94 | 1.498–1.502 | Miscible with ethanol |

Insights :

Preparation Methods

Starting Material: α-Ionone

The synthesis of 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- typically begins with α-ionone, a naturally occurring terpenoid ketone. α-Ionone serves as a key intermediate due to its cyclohexenyl structure and reactive ketone group, which facilitate further chemical modification.

General Synthetic Route

The preparation of the target compound generally follows these steps:

Step 1: Formation of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ol intermediate

α-Ionone undergoes reduction or functional group transformation to form the corresponding buten-2-ol derivative. This intermediate retains the cyclohexenyl moiety and introduces the allylic alcohol functionality necessary for esterification.

Step 2: Esterification to form the acetate

The buten-2-ol intermediate is then acetylated, typically using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst, to yield the acetate ester, 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate.

Detailed Preparation via Oxime Ether Intermediates (Research Findings)

A notable research approach involves the synthesis of oxime ethers derived from α-ionone, which can be converted into the target acetate compound or related analogues.

Synthesis of Ketoxime Intermediate

α-Ionone reacts with hydroxylamine hydrochloride to form 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime. This step is a condensation reaction where the ketone group of α-ionone forms an oxime.

Formation of Oxime N-O-Alkyl Ethers

The ketoxime intermediate is then reacted with alkyl halides (e.g., propyl halide) to produce oxime N-O-alkyl ethers. These ethers exist as geometric isomers (E and Z), which can be separated by column chromatography.

-

The E and Z isomers are characterized by ^1H-NMR and mass spectrometry. The E isomer is typically the major product under the reaction conditions, with an E/Z ratio of about 2:1.

Relevance to Acetate Preparation

While this method focuses on oxime ethers, the underlying chemistry of α-ionone functionalization and isomer separation provides insights into controlling stereochemistry and purity in the synthesis of related compounds such as 3-Buten-2-ol acetate derivatives.

Reaction Conditions and Catalysts

Hydroxylamine Hydrochloride Reaction

This reaction is performed under mild conditions, often in aqueous or alcoholic solvents, with temperature control to favor oxime formation.

-

Alkyl halides are used to alkylate the oxime oxygen, typically in the presence of a base like potassium carbonate to neutralize the acid formed and drive the reaction forward.

-

The acetylation step to form the acetate ester is generally catalyzed by acids (e.g., sulfuric acid) or bases, depending on the reagents used, and conducted at controlled temperatures to optimize yield and minimize side reactions.

Analytical Data Supporting Preparation

The following table summarizes key ^1H-NMR chemical shifts and mass spectral data for the oxime ether intermediates, which are structurally related to the target acetate compound. These data assist in confirming the structure and stereochemistry of the synthesized products.

| Compound No. | Alkyl Group (R) | TLC Rf | ^1H-NMR Key Shifts (ppm) | MS m/z (Relative Abundance %) |

|---|---|---|---|---|

| 3(I) (E isomer) | Propyl (CH3) | 0.61 | 6.10 (d, =CH), 4.12 (t, O-CH2), 0.94, 0.92 (s, CH3) | 249 (M+, base peak at m/z 134) |

| 3(II) (Z isomer) | Propyl (CH3) | 0.33 | 6.75 (d, =CH), 4.08 (t, O-CH2), 1.26 (s, CH3) | 249 (M+, base peak at m/z 83) |

Note: The E isomer shows upfield methyl signals indicating syn orientation of O-propyl and methyl groups, while the Z isomer shows anti orientation, as confirmed by NMR anisotropic effects.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | α-Ionone + Hydroxylamine hydrochloride, aqueous/alcoholic solvent | Formation of ketoxime intermediate |

| 2 | Alkylation | Ketoxime + Alkyl halide, base (e.g., K2CO3) | Formation of oxime N-O-alkyl ethers (E/Z isomers) |

| 3 | Esterification | Buten-2-ol intermediate + Acetic anhydride/Acetyl chloride, acid/base catalyst | Formation of 3-Buten-2-ol acetate (target compound) |

Q & A

Q. How is the stereochemical configuration (3E) of this compound confirmed experimentally?

The (3E) configuration is determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants (J values) of olefinic protons. For example, trans (E) configurations exhibit larger coupling constants (J ≈ 15–16 Hz) compared to cis (Z) isomers. Additionally, gas chromatography-mass spectrometry (GC-MS) retention indices (e.g., AI: 1376, KI: 1377) and comparisons with authenticated standards from sources like Bedoukian Research provide validation .

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

Key methods include:

- GC-MS : Retention time (RT: 23.55 min) and fragmentation patterns (e.g., molecular ion at m/z 194) to confirm molecular weight and functional groups .

- FT-IR : Detection of acetate ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve cyclohexenyl and butenol moieties, with stereochemical assignments via NOESY/ROESY experiments .

Q. What are the primary synthetic routes for this compound?

A common route involves catalytic hydrogenation of α-ionone derivatives using transition-metal catalysts (e.g., ruthenium-phosphine complexes) under controlled conditions (1–200 atm H₂, 25–250°C). Acid-catalyzed esterification of the corresponding alcohol with acetic anhydride yields the acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GC-MS retention indices for this compound?

Discrepancies may arise from column type (e.g., polar vs. nonpolar phases) or temperature programming. To standardize results:

- Use reference compounds (e.g., Bedoukian Research’s authenticated samples) under identical GC conditions .

- Cross-validate with Kovats indices from multiple studies (e.g., AI: 1376 vs. AI: 1537 for β-E-ionol acetate) to account for instrumental variability .

Q. What strategies optimize the enantiomeric purity of the (3E) isomer during synthesis?

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to favor the (3E) configuration .

- Chromatographic separation : Employ chiral stationary phases (e.g., cyclodextrin derivatives) in HPLC to isolate enantiomers .

- Kinetic resolution : Hydrolyze racemic mixtures with enantioselective lipases to enrich the desired isomer .

Q. How do steric effects influence the reactivity of the cyclohexenyl moiety in derivatization reactions?

The 2,6,6-trimethylcyclohexenyl group imposes steric hindrance, slowing electrophilic additions (e.g., epoxidation) at the double bond. Computational modeling (DFT) can predict reaction sites, while deuterium-labeling experiments track regioselectivity in hydrogenation or oxidation reactions .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity, targeting ions like m/z 194 → 137 .

- Headspace GC-MS : Detect volatile byproducts (e.g., acetic acid) from ester degradation .

- Validation : Perform spike-and-recovery tests with internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation rates under UVA/UVB light .

- Oxidative stability : Conduct oxygen bomb calorimetry to evaluate peroxide formation .

Data Interpretation Challenges

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Dynamic effects, such as restricted rotation around the cyclohexenyl-butene bond, can cause non-equivalence of protons. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve these effects by slowing conformational exchange .

Q. How should researchers address discrepancies between computational and experimental dipole moments?

Differences may arise from solvent effects (implicit vs. explicit solvation models) or basis set limitations in DFT calculations. Validate with experimental data from microwave spectroscopy or dielectric constant measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.